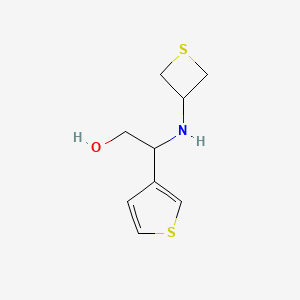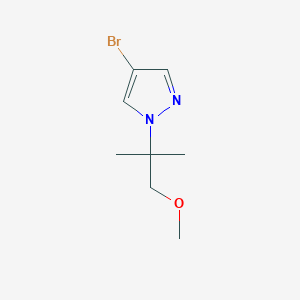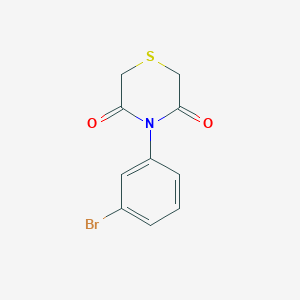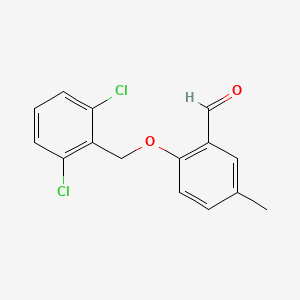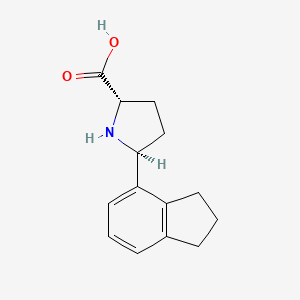
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: is a chiral compound with a unique structure that includes a pyrrolidine ring and an indane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Indane Moiety: The indane group can be introduced via a Friedel-Crafts alkylation reaction, where an indane derivative reacts with the pyrrolidine ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,5S) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing crystallization or distillation techniques to purify the compound.
Chiral Resolution: Using advanced chiral separation technologies to obtain the pure enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indane moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidized Derivatives: Various ketones and aldehydes.
Reduced Products: Alcohols and amines.
Substituted Products: Compounds with new functional groups attached to the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5R)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound .
(2S,5S)-5-(Phenyl)pyrrolidine-2-carboxylic acid: A similar compound with a phenyl group instead of the indane moiety.
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-methanol: A derivative with a hydroxyl group instead of the carboxylic acid.
Uniqueness
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: is unique due to its specific chiral configuration and the presence of both the pyrrolidine ring and the indane moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(2S,5S)-5-(2,3-dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO2/c16-14(17)13-8-7-12(15-13)11-6-2-4-9-3-1-5-10(9)11/h2,4,6,12-13,15H,1,3,5,7-8H2,(H,16,17)/t12-,13-/m0/s1 |
InChI-Schlüssel |
IOGDKNPGWWWNEX-STQMWFEESA-N |
Isomerische SMILES |
C1CC2=C(C1)C(=CC=C2)[C@@H]3CC[C@H](N3)C(=O)O |
Kanonische SMILES |
C1CC2=C(C1)C(=CC=C2)C3CCC(N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-4-iodobenzo[d]thiazole](/img/structure/B13328768.png)
![tert-Butyl (R)-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B13328770.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B13328781.png)
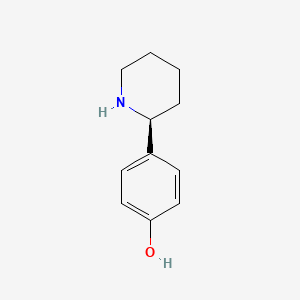
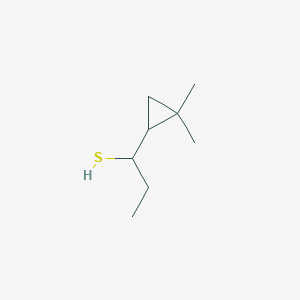
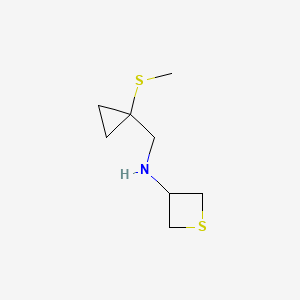
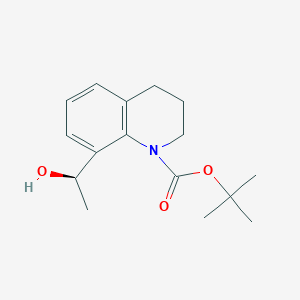
![1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
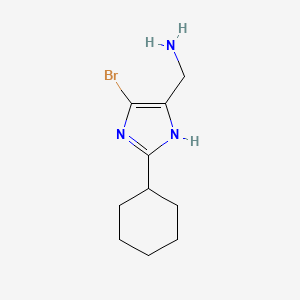
![4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B13328828.png)
